molecular formula C10H5BrClN5 B14232989 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-46-6

3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14232989
CAS No.: 596825-46-6
M. Wt: 310.54 g/mol
InChI Key: OJOGOIJRCDGMCE-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromopyridinyl group and a chlorotriazolopyridazine moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid under acidic conditions to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with tailored properties .

Properties

CAS No.

596825-46-6

Molecular Formula

C10H5BrClN5

Molecular Weight

310.54 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C10H5BrClN5/c11-7-3-6(4-13-5-7)10-15-14-9-2-1-8(12)16-17(9)10/h1-5H

InChI Key

OJOGOIJRCDGMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CC(=CN=C3)Br)Cl

Origin of Product

United States

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